H-Asp(obzl)-obzl hcl
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Description
H-Asp(obzl)-obzl hcl, also known as N-acetyl-L-aspartyl-L-phenylalanine methyl ester hydrochloride, is a synthetic dipeptide composed of two amino acids, aspartic acid and phenylalanine, linked by an ester bond. It is a powerful inhibitor of several enzymes, including protein kinases and proteases, and is widely used in biochemical and physiological research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Solvent Effects on Redox Properties : A study reported the preparation and characterization of novel ferrocenoyl-dipeptides, including a compound related to H-Asp(OBzl)-obzl hcl. It was found that these compounds show reversible one-electron oxidations in solution, and their redox properties are significantly influenced by the nature of the solvent (Baker, Kraatz, & Quail, 2001).
Dipeptide Formation in Synthesis : Research on the benzyloxycarbonylation of H-Asp(OBzl)-OH revealed the formation of Z-Asp(OBzl)-Asp(OBzl)-OH as a side product, indicating the complex chemical behavior of these compounds during synthesis (Iguchi, Kawasaki, & Okada, 2009).
Chiral Recognition in Molecularly Imprinted Materials : Another study utilized molecularly imprinted materials from the tetrapeptide derivative related to this compound to study the effect of the polarity of the environment on chiral recognition ability. The research found that certain solvent compositions significantly influence the chiral recognition capabilities of these materials (Kondo & Yoshikawa, 2001).
Conformational Aspects in Polymer Synthesis : A polypeptide containing ordered sequences of leucyl and β-benzyl-aspartyl residues was synthesized, exploring the conformational behavior of these polymers in solution and in the solid state. This study highlights the importance of H-Asp(OBzl)-related compounds in the field of polymer chemistry (D'Alagni, Bemporad, & Garofolo, 1972).
Oligopeptide Transporter Binding and Uptake : Research on the oligopeptide transporter in Caco-2 monolayers demonstrated that certain dipeptides, including those containing H-Asp(OBzl), have varying affinities for this transporter, affecting their uptake and transport. This study provides valuable insights into the pharmaceutical applications of H-Asp(OBzl)-related compounds (Taub, Moss, Steffansen, & Frokjaer, 1997).
properties
IUPAC Name |
dibenzyl 2-aminobutanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZEWOOBCRRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6327-59-9 |
Source
|
Record name | NSC50875 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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